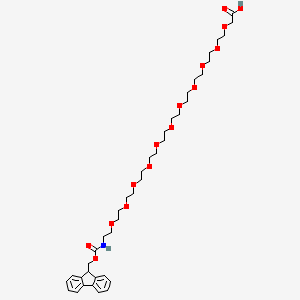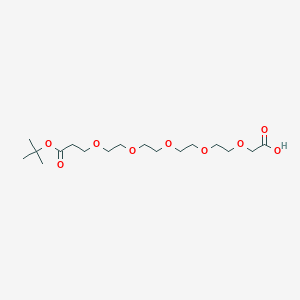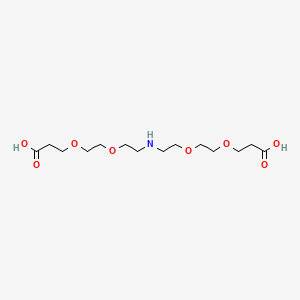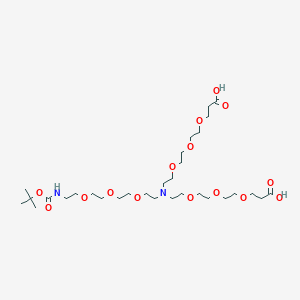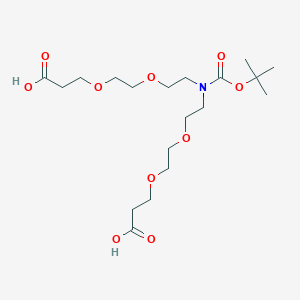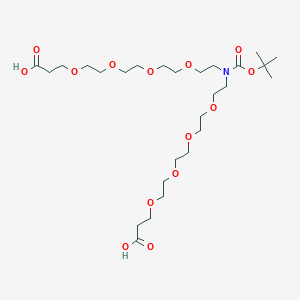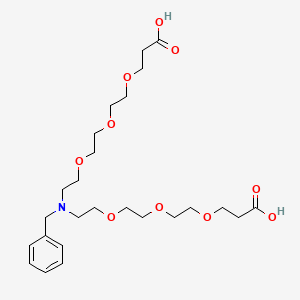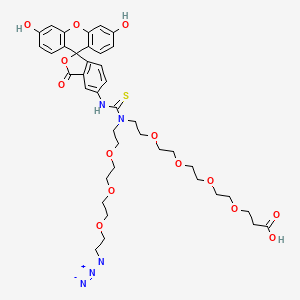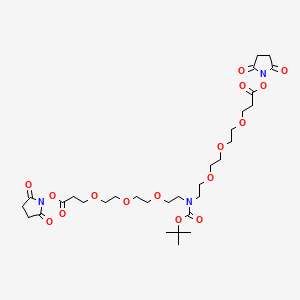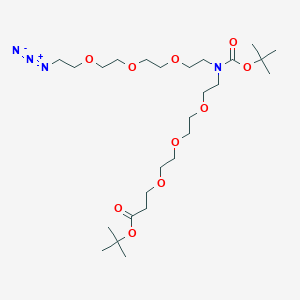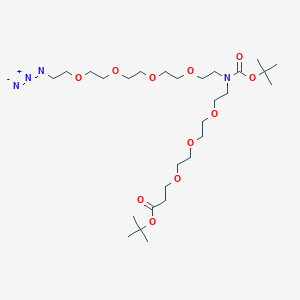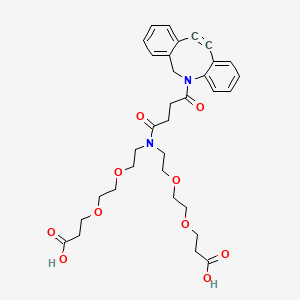
N-DBCO-N-bis(PEG2-acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-DBCO-N-bis(PEG2-acid) is a branched click chemistry linker containing a dibenzocyclooctyne (DBCO) group and two polyethylene glycol (PEG2) acid chains attached to a central nitrogen group. The DBCO group participates in copper-free click chemistry reactions with azide, while the carboxylic acid groups allow for reactions with primary amine groups using activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable bonds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-DBCO-N-bis(PEG2-acid) typically involves the following steps:
Formation of DBCO: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of PEG2 Chains: Polyethylene glycol chains are attached to the DBCO group through esterification or amidation reactions.
Introduction of Carboxylic Acid Groups:
Industrial Production Methods
Industrial production of N-DBCO-N-bis(PEG2-acid) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of DBCO: Large-scale synthesis of the dibenzocyclooctyne group.
Polyethylene Glycol Modification: Modification of polyethylene glycol chains to introduce functional groups.
Final Assembly: Combining the DBCO and PEG2 chains under controlled conditions to ensure high purity and yield
化学反応の分析
Types of Reactions
N-DBCO-N-bis(PEG2-acid) undergoes several types of chemical reactions:
Click Chemistry Reactions: The DBCO group reacts with azide groups in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, forming stable triazole rings without the need for copper catalysts.
Amide Bond Formation: The carboxylic acid groups react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Reagents: Azides, primary amines, EDC, HATU.
Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild temperatures and neutral to slightly basic pH.
Major Products
Triazole Derivatives: Formed from SPAAC reactions.
Amide Derivatives: Formed from reactions with primary amines
科学的研究の応用
N-DBCO-N-bis(PEG2-acid) has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label and modify biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
作用機序
The mechanism of action of N-DBCO-N-bis(PEG2-acid) involves:
Click Chemistry: The DBCO group reacts with azide groups to form stable triazole rings, facilitating the conjugation of various molecules.
Amide Bond Formation: The carboxylic acid groups form stable amide bonds with primary amines, enabling the attachment of functional groups or biomolecules
類似化合物との比較
Similar Compounds
N-DBCO-N-bis(PEG2-C2-acid): Similar structure but with different chain lengths and functional groups.
N-DBCO-N-bis(PEG3-acid): Contains longer polyethylene glycol chains.
N-DBCO-N-bis(PEG4-acid): Contains even longer polyethylene glycol chains
Uniqueness
N-DBCO-N-bis(PEG2-acid) is unique due to its balanced chain length and functional groups, making it highly versatile for various applications in click chemistry, bioconjugation, and drug delivery .
特性
IUPAC Name |
3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-(2-carboxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O10/c36-30(11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35)34(15-19-44-23-21-42-17-13-32(38)39)16-20-45-24-22-43-18-14-33(40)41/h1-8H,11-25H2,(H,38,39)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZXTKBMAFTQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
